molecular formula C9H17NO3 B13621934 Methyl o-cyclopentylserinate

Methyl o-cyclopentylserinate

Cat. No.: B13621934
M. Wt: 187.24 g/mol
InChI Key: UJHIPGNKHREBDF-UHFFFAOYSA-N
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Description

Methyl o-cyclopentylserinate, also known as L-Serine, O-cyclopentyl-, methyl ester, is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . This compound is a derivative of serine, an amino acid, and features a cyclopentyl group attached to the oxygen atom of the serine molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl o-cyclopentylserinate typically involves the esterification of L-serine with cyclopentanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction mixture is then neutralized, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl o-cyclopentylserinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide is commonly used for hydrolysis reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

    Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.

Major Products Formed

    Hydrolysis: L-serine and cyclopentanol.

    Oxidation: Cyclopentanone or cyclopentanal.

    Substitution: Various substituted serine derivatives.

Scientific Research Applications

Methyl o-cyclopentylserinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl o-cyclopentylserinate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopentyl group enhances its binding affinity to these targets, thereby modulating their activity. The compound may also influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl cyclopentanecarboxylate: Similar in structure but lacks the serine moiety.

    Cyclopentylamine: Contains a cyclopentyl group but differs in functional groups.

    L-Serine methyl ester: Similar but lacks the cyclopentyl group.

Uniqueness

Methyl o-cyclopentylserinate is unique due to the presence of both the cyclopentyl group and the serine moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl 2-amino-3-cyclopentyloxypropanoate

InChI

InChI=1S/C9H17NO3/c1-12-9(11)8(10)6-13-7-4-2-3-5-7/h7-8H,2-6,10H2,1H3

InChI Key

UJHIPGNKHREBDF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(COC1CCCC1)N

Origin of Product

United States

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